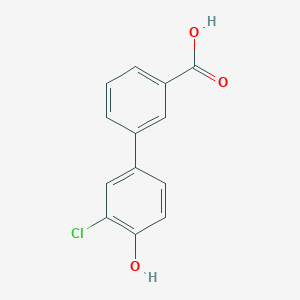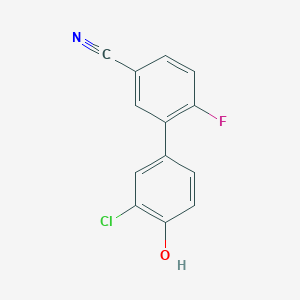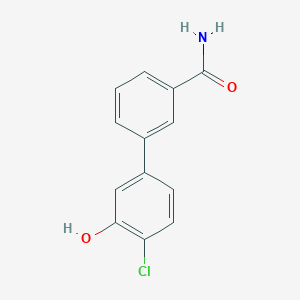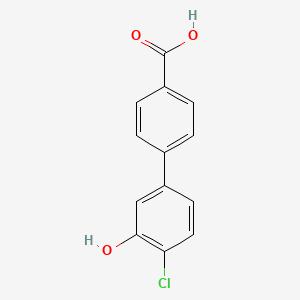
4-(3-Carboxyphenyl)-2-chlorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)-2-chlorophenol, often abbreviated as 4-CP, is a phenolic compound found in a variety of sources. It has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
科学的研究の応用
4-CP has a wide range of potential applications in scientific research. It can be used as a model compound for studying the physiological effects of phenolic compounds, as well as for studying the effects of chlorination on phenolic compounds. It can also be used to study the effects of phenolic compounds on enzyme activity, as well as their effects on cell signaling pathways. Additionally, 4-CP has been used as a marker compound in studies of the transport of phenolic compounds across cell membranes, as well as in studies of the metabolism of phenolic compounds.
作用機序
The exact mechanism of action of 4-CP is not fully understood. However, it is thought to act as an antioxidant by scavenging free radicals and preventing the formation of reactive oxygen species. Additionally, it is thought to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
4-CP has been shown to possess a variety of biochemical and physiological effects. In animal studies, 4-CP has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, it has been shown to possess anti-diabetic and anti-microbial activities, as well as to possess neuroprotective effects. Finally, 4-CP has been shown to possess hepatoprotective and cardioprotective activities.
実験室実験の利点と制限
The primary advantage of using 4-CP in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the primary limitations of using 4-CP in laboratory experiments is that it is not soluble in water, which can limit its use in certain types of experiments. Additionally, the exact mechanism of action of 4-CP is not fully understood, which can make it difficult to interpret the results of experiments using 4-CP.
将来の方向性
There are a number of potential future directions for research involving 4-CP. These include further studies into its mechanism of action, as well as studies into its potential therapeutic applications, such as its anti-inflammatory and anti-cancer activities. Additionally, further studies into its potential applications as a marker compound for the transport and metabolism of phenolic compounds would be beneficial. Finally, further studies into its potential applications in laboratory experiments, such as its solubility and stability, would be beneficial.
合成法
4-CP can be synthesized through a number of methods. One of the most commonly used methods is a two-step process involving the reaction of 4-chlorophenol with 3-chloro-2-hydroxypropionic acid in the presence of a base catalyst. This reaction produces a mixture of 4-CP and 2-chloro-4-(3-hydroxypropyl)phenol, which can then be separated by column chromatography. Other methods of synthesis include the reaction of 4-chlorophenol with 3-chloro-2-methylpropionic acid, as well as the reaction of 4-chlorophenol with 3-chloro-2-ethylpropionic acid.
特性
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVDADSXEHLTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685957 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-2-chlorophenol | |
CAS RN |
1261902-37-7 |
Source


|
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














